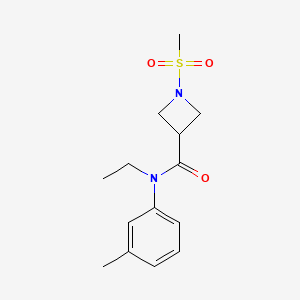

N-ethyl-1-(methylsulfonyl)-N-(m-tolyl)azetidine-3-carboxamide

Description

N-ethyl-1-(methylsulfonyl)-N-(m-tolyl)azetidine-3-carboxamide is a synthetic small molecule characterized by an azetidine (4-membered nitrogen-containing ring) backbone. Key structural features include:

- A methylsulfonyl group (-SO2CH3) at position 1 of the azetidine ring.

- A carboxamide moiety at position 3, substituted with N-ethyl and N-(m-tolyl) groups (m-tolyl = 3-methylphenyl).

The compound’s molecular formula is inferred as C15H21N2O3S, with a molecular weight of 309.41 g/mol (calculated).

Properties

IUPAC Name |

N-ethyl-N-(3-methylphenyl)-1-methylsulfonylazetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-4-16(13-7-5-6-11(2)8-13)14(17)12-9-15(10-12)20(3,18)19/h5-8,12H,4,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYKOHQSVXMPTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C)C(=O)C2CN(C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-ethyl-1-(methylsulfonyl)-N-(m-tolyl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound N-ethyl-1-(methylsulfonyl)-N-(m-tolyl)azetidine-3-carboxamide can be characterized by its chemical structure, which includes an azetidine ring substituted with an ethyl group, a methylsulfonyl group, and an m-tolyl group. The molecular formula is C13H17N2O3S, with a molecular weight of approximately 281.35 g/mol.

The biological activity of N-ethyl-1-(methylsulfonyl)-N-(m-tolyl)azetidine-3-carboxamide is believed to be mediated through various mechanisms:

- Antitumor Activity : Research indicates that compounds with similar azetidine structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, azetidinone derivatives have been shown to inhibit proliferation and induce apoptosis in human solid tumor cell lines .

- Antiviral Properties : Some azetidinone derivatives have demonstrated antiviral activity, potentially making them candidates for further investigation in antiviral drug development .

In Vitro Studies

In vitro studies have shown that N-ethyl-1-(methylsulfonyl)-N-(m-tolyl)azetidine-3-carboxamide exhibits cytotoxic effects against several cancer cell lines. The following table summarizes the findings from various studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Induces apoptosis via caspase activation |

| MDA-MB-231 (Breast) | 4.8 | Cell cycle arrest and apoptosis |

| HT-29 (Colon) | 6.0 | Inhibition of proliferation |

Case Studies

A notable case study involved the evaluation of N-ethyl-1-(methylsulfonyl)-N-(m-tolyl)azetidine-3-carboxamide in combination with other chemotherapeutic agents. The combination therapy showed enhanced efficacy compared to monotherapy, suggesting a synergistic effect that warrants further exploration in clinical settings.

Safety and Toxicology

Preliminary toxicological assessments indicate that N-ethyl-1-(methylsulfonyl)-N-(m-tolyl)azetidine-3-carboxamide has a favorable safety profile at therapeutic doses. However, further studies are necessary to establish a comprehensive safety profile, including long-term effects and potential side effects.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share partial structural homology with N-ethyl-1-(methylsulfonyl)-N-(m-tolyl)azetidine-3-carboxamide:

Functional Group and Pharmacophore Analysis

- Azetidine vs. Cyclohexane Rings :

The azetidine ring in the target compound confers conformational rigidity compared to the cyclohexane ring in N-ethyl-1-(3-methylphenyl)cyclohexan-1-amine . This rigidity may enhance binding specificity in biological targets. - Sulfonyl Group Comparison :

Both the target compound and dimethenamid-P (a herbicide) feature sulfonyl groups, but the latter’s thienyl and chloroacetamide substituents make it more lipophilic, likely influencing herbicidal activity .

Research Findings and Property Comparisons

Physicochemical Properties

Limitations and Data Gaps

- Experimental Data : Melting points, solubility, and in vitro/in vivo activity data for the target compound are unavailable in the provided evidence.

- Structural Diversity : Analogs such as those in (e.g., 1-(3-methylphenyl)propan-2-amine) lack the azetidine-sulfonyl-carboxamide triad, limiting direct functional comparisons .

Q & A

Q. What are the key considerations for synthesizing N-ethyl-1-(methylsulfonyl)-N-(m-tolyl)azetidine-3-carboxamide in the laboratory?

Methodological Answer: Synthesis of this compound requires careful selection of reagents and reaction conditions. For example, reductive amination (as seen in analogous sulfonamide derivatives) may be employed, using methylsulfonyl and toluyl precursors. Key steps include:

- Purification: Use column chromatography with polar/non-polar solvent gradients to isolate intermediates.

- Validation: Confirm intermediate structures via -NMR and LC-MS before proceeding to final coupling reactions.

- Safety: Handle methylsulfonyl reagents under inert conditions due to potential moisture sensitivity .

Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?

Methodological Answer: A multi-technique approach ensures structural accuracy:

- NMR Spectroscopy: - and -NMR to resolve azetidine ring protons and sulfonyl/m-tolyl substituents.

- Mass Spectrometry: High-resolution LC-MS (HRMS) to verify molecular weight and fragmentation patterns.

- HPLC: Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95% by area normalization) .

Q. How should this compound be stored to maintain stability in laboratory settings?

Methodological Answer:

- Storage Conditions: Keep in airtight containers under nitrogen atmosphere at 2–8°C to prevent hydrolysis of the sulfonyl group.

- Incompatibilities: Avoid exposure to strong acids/bases, which may degrade the azetidine ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer: Contradictions may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

- Reproducibility Checks: Replicate experiments using standardized protocols (e.g., cell lines, incubation times).

- Batch Analysis: Compare HPLC and LC-MS profiles of different synthetic batches to rule out structural analogs as contaminants.

- Meta-Analysis: Systematically review literature to identify confounding variables (e.g., solvent choice, pH) .

Q. What computational strategies are recommended to predict interactions between this compound and enzymatic targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model binding poses, focusing on the sulfonyl group’s electrostatic interactions with active-site residues.

- MD Simulations: Run 100-ns simulations (e.g., GROMACS) to assess binding stability under physiological conditions.

- QSAR Modeling: Corlate structural features (e.g., azetidine ring puckering) with activity data to guide optimization .

Q. What experimental designs are optimal for studying the compound’s pharmacokinetic properties?

Methodological Answer:

- In Vitro ADME: Use Caco-2 cell monolayers to assess permeability and human liver microsomes for metabolic stability.

- In Vivo Studies: Employ radiolabeled analogs (e.g., -tagged at the ethyl group) in rodent models to track absorption/distribution.

- Data Analysis: Apply compartmental modeling (e.g., NONMEM) to derive clearance and volume of distribution parameters .

Q. How can researchers validate the selectivity of this compound for its intended molecular target?

Methodological Answer:

- Off-Target Screening: Use kinase/GPCR profiling panels (e.g., Eurofins Cerep) at 10 µM to identify non-specific binding.

- CRISPR Knockout Models: Compare activity in wild-type vs. target gene-knockout cell lines to confirm mechanism.

- Structural Biology: Co-crystallize the compound with the target protein to validate binding mode (e.g., X-ray diffraction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.